![molecular formula C25H19FN4O2 B2413264 N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251702-98-3](/img/structure/B2413264.png)
N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Description
“N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a complex organic compound. It is a derivative of pyrazoloquinoline, a class of compounds known for their potential in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[4,3-c]quinoline core, which is a fused ring system involving a pyrazole ring and a quinoline ring. The molecule also contains a p-tolyl group, which is a functional group related to toluene .Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting efforts to develop compounds with potent cytotoxic properties against various cancer cell lines. These studies demonstrate the potential of such derivatives in cancer therapy due to their significant inhibitory effects against tumor growth in vitro and in vivo (Deady et al., 2003).
Antifungal and Antimicrobial Activities
Further investigations have led to the design and synthesis of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives with noted antifungal activities. These studies underscore the role of structural modification in enhancing biological activity, offering insights into the development of new antifungal agents (Yuan et al., 2011). Additionally, novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines have been synthesized, showcasing promising antitubercular properties. This research highlights the potential of these compounds in addressing drug-resistant strains of tuberculosis (Kantevari et al., 2011).
Inhibitors of ATM Kinase
In the realm of cancer research, novel 3-quinoline carboxamides have been identified as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit promising ADME properties suitable for oral administration, offering a new avenue for cancer therapy, particularly in enhancing the efficacy of DNA damage-inducing agents (Degorce et al., 2016).
Antiproliferative Activity
Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. These compounds have shown to induce cell cycle arrest and apoptotic cell death, highlighting their potential as therapeutic agents in cancer treatment (Şeyma Cankara Pirol et al., 2014).
Sustainable Synthesis
Research has also focused on the sustainable synthesis of quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This approach represents an environmentally benign, practical method for synthesizing these compounds, highlighting the importance of green chemistry in pharmaceutical research (Mastalir et al., 2016).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOQTMGNKACDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
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